molecular formula C9H9IO3 B13634254 2-Hydroxy-3-(3-iodophenyl)propanoic acid

2-Hydroxy-3-(3-iodophenyl)propanoic acid

Cat. No.: B13634254
M. Wt: 292.07 g/mol
InChI Key: ZMAWZARTLPUAJG-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(3-iodophenyl)propanoic acid is an organic compound with the molecular formula C9H9IO3 It is a derivative of phenylpropanoic acid, where an iodine atom is substituted at the meta position of the benzene ring, and a hydroxyl group is attached to the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(3-iodophenyl)propanoic acid can be achieved through several methods. One common approach involves the iodination of phenylpropanoic acid derivatives. For instance, starting with 3-hydroxyphenylpropanoic acid, iodination can be carried out using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would typically be optimized for yield and purity, involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(3-iodophenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products

    Oxidation: 2-Oxo-3-(3-iodophenyl)propanoic acid.

    Reduction: 2-Hydroxy-3-(3-iodophenyl)propanol.

    Substitution: 2-Hydroxy-3-(3-azidophenyl)propanoic acid.

Scientific Research Applications

2-Hydroxy-3-(3-iodophenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(3-iodophenyl)propanoic acid involves its interaction with various molecular targets. The hydroxyl and carboxyl groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-3-(3-iodophenyl)propanoic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its iodine atom at the meta position and the hydroxyl group at the alpha carbon make it a valuable compound for targeted chemical synthesis and biological studies .

Properties

Molecular Formula

C9H9IO3

Molecular Weight

292.07 g/mol

IUPAC Name

2-hydroxy-3-(3-iodophenyl)propanoic acid

InChI

InChI=1S/C9H9IO3/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)

InChI Key

ZMAWZARTLPUAJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)CC(C(=O)O)O

Origin of Product

United States

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